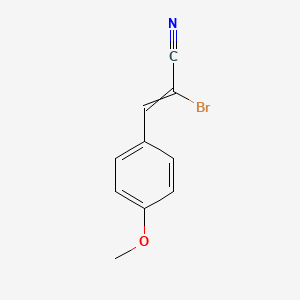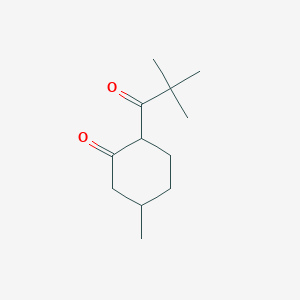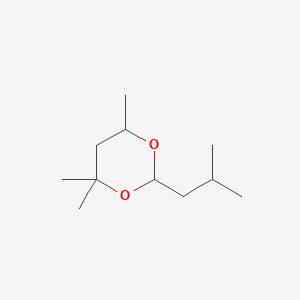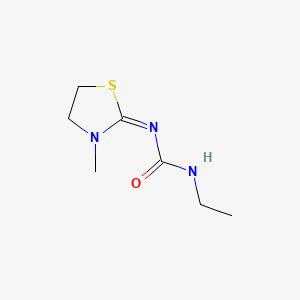
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dithioamide with a diazocarbonyl compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable ring structures.
Wirkmechanismus
The mechanism by which Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate exerts its effects involves interactions with various molecular targets. The sulfur and nitrogen atoms in the ring structure can participate in coordination with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound can undergo redox reactions, affecting oxidative stress pathways and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Known for its reactivity in Diels-Alder reactions.
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: Used in bioorthogonal chemistry for labeling and imaging applications.
Uniqueness
Dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate is unique due to the presence of three sulfur atoms in its ring structure, which imparts distinct chemical reactivity and potential for forming stable complexes with metal ions. This sets it apart from other similar compounds and expands its range of applications in various scientific fields.
Eigenschaften
CAS-Nummer |
72234-57-2 |
|---|---|
Molekularformel |
C6H6N2O4S3 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
dimethyl 1,2,3,4,7-trithiadiazepine-5,6-dicarboxylate |
InChI |
InChI=1S/C6H6N2O4S3/c1-11-5(9)3-4(6(10)12-2)8-14-15-13-7-3/h1-2H3 |
InChI-Schlüssel |
ZXOXUWREBDXVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NSSSN=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

![2-[(Chloromethyl)amino]ethan-1-ol](/img/structure/B14463173.png)



![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)

